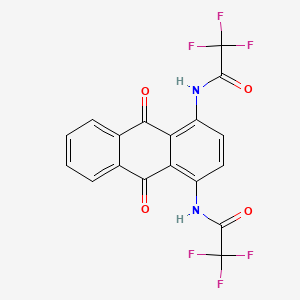

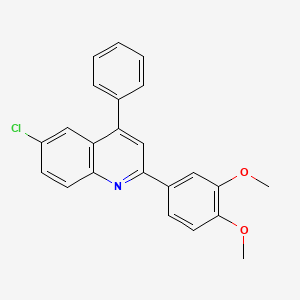

N-(9,10-Dioxo-4-((2,2,2-trifluoroacetyl)amino)-9,10-dihydro-1-anthracenyl)-2,2,2-trifluoroacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(9,10-Dioxo-4-((2,2,2-trifluoroacetyl)amino)-9,10-dihydro-1-anthracenyl)-2,2,2-trifluoroacetamide is a useful research compound. Its molecular formula is C18H8F6N2O4 and its molecular weight is 430.262. The purity is usually 95%.

BenchChem offers high-quality N-(9,10-Dioxo-4-((2,2,2-trifluoroacetyl)amino)-9,10-dihydro-1-anthracenyl)-2,2,2-trifluoroacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(9,10-Dioxo-4-((2,2,2-trifluoroacetyl)amino)-9,10-dihydro-1-anthracenyl)-2,2,2-trifluoroacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antimicrobial Activity:

- Synthesis and Testing of Derivatives : Interaction of the compound with various amino acids led to the synthesis of new amino-acid derivatives of 9,10-anthraquinone. These derivatives demonstrated significant antimicrobial activity. The antibacterial activity was evident against Mycobacterium luteum, and antifungal activity was observed against Aspergillus niger and Candida tenuis. These experimental findings were in line with predictions made using the PASS computer program. This highlights the compound's potential for developing new antimicrobial agents (Zvarich et al., 2014; Zvarich et al., 2015).

Chemical Synthesis and Analysis:

- Synthesis of Anthraquinone Derivatives : The compound was used to synthesize new anthraquinone derivatives incorporating pyrazole moiety. This involved several steps and resulted in various derivatives with promising antimicrobial properties (Gouda et al., 2010).

- Synthesis of Amidoxime-Functionalized Hydrazones : The compound facilitated the synthesis of new hydrazones containing amidoxime fragments. The process involved interaction with hydroxylamine and resulted in the formation of various products. Detailed analysis, including NMR, LC-MS, and quantum-chemical DFT calculations, were performed to understand the structural and chemical properties of the synthesized compounds (Stasevych et al., 2019).

Fluorescent Probes and Dyes:

- Ratiometric Fluorescent Probe for Cyanide Detection : A derivative of the compound, N-2-anthracenyl trifluoroacetamide, was synthesized and showed excellent performance as a ratiometric fluorescent cyanide chemosensor. It exhibited higher sensitivity compared to other trifluoroacetamide derivative-based cyanide chemosensors, suggesting its potential in sensitive detection applications (Yu et al., 2010).

- Optical Properties of Anthraquinone-Based Dyes : The compound was involved in the synthesis and characterization of anthraquinone-based dyes. These dyes displayed significant photoluminescence properties, making them interesting candidates for applications in organic light-emitting devices for electroluminescent displays (Kurtoğlu et al., 2010).

Propiedades

IUPAC Name |

N-[9,10-dioxo-4-[(2,2,2-trifluoroacetyl)amino]anthracen-1-yl]-2,2,2-trifluoroacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H8F6N2O4/c19-17(20,21)15(29)25-9-5-6-10(26-16(30)18(22,23)24)12-11(9)13(27)7-3-1-2-4-8(7)14(12)28/h1-6H,(H,25,29)(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OICUXISQEROHJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)NC(=O)C(F)(F)F)NC(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H8F6N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(9,10-Dioxo-4-((2,2,2-trifluoroacetyl)amino)-9,10-dihydro-1-anthracenyl)-2,2,2-trifluoroacetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(trifluoromethyl)benzyl]-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one](/img/structure/B2419913.png)

![2-cyano-3-{imidazo[1,2-a]pyridin-5-yl}-N-phenylprop-2-enamide](/img/structure/B2419914.png)

![6-(benzylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime](/img/structure/B2419924.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(5,7,8-trimethyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2419930.png)

![N-[[2-(2-Fluoroethoxy)phenyl]methyl]propan-2-amine](/img/structure/B2419931.png)

![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2419932.png)

![(Z)-2-(3-chlorophenyl)-3-[2-(methylsulfanyl)-3-quinolinyl]-2-propenenitrile](/img/structure/B2419936.png)